N-(2,3,4-trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
N-(2,3,4-Trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a fused heterocyclic compound featuring a pyrazolo-oxazine core linked to a 2,3,4-trifluorophenyl group via a carboxamide bridge. This structure combines a bicyclic scaffold with fluorine substitutions, which are common in medicinal chemistry to enhance metabolic stability and bioavailability .
Properties
IUPAC Name |
N-(2,3,4-trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-7-2-3-8(12(16)11(7)15)17-13(20)9-6-10-19(18-9)4-1-5-21-10/h2-3,6H,1,4-5H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYPNZRVQPLJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3,4-trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₅O₂ |
| Molecular Weight | 463.5 g/mol |
| CAS Number | 2034524-52-0 |
Synthesis
The synthesis of this compound involves several steps typically including the formation of the pyrazolo[5,1-b][1,3]oxazine core followed by substitution reactions to introduce the trifluorophenyl group. Detailed synthetic routes can be found in patent literature and chemical databases .
Anticancer Activity
Research indicates that derivatives of pyrazolo compounds exhibit promising anticancer activity. For instance, related compounds have been shown to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 through various pathways:
- Caspase Activation : Compounds similar to this compound have been reported to activate caspases 3/7 and 9, which are crucial for the apoptotic process .
- Inhibition of NF-κB : These compounds also suppress NF-κB expression while promoting pro-apoptotic factors like p53 and Bax .
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on specific enzymes:
- Carboxylesterase Inhibition : Similar pyrazolo compounds have been identified as selective inhibitors of carboxylesterase (CaE), which is relevant for drug metabolism and detoxification processes . The presence of fluorine atoms may enhance binding affinity due to increased lipophilicity.
Neuroprotective Effects
Some studies have explored neuroprotective properties associated with pyrazolo derivatives. For example:
- Cholinesterase Inhibition : Research shows that certain pyrazolo compounds exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases . This suggests a potential role in treating conditions like Alzheimer's disease.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Anticancer Studies : A study demonstrated that a derivative showed stronger cytotoxic activity than cisplatin in breast cancer cell lines. The mechanism involved apoptosis induction via caspase pathways and autophagy activation .
- Enzyme Kinetics : Another study focused on the kinetic properties of polyfluoroalkyl derivatives against carboxylesterases. The results indicated that modifications in substituents significantly affected inhibitory potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Target Selectivity
The pyrazolo-oxazine scaffold is a versatile template for drug design. Below is a comparison of key analogs:
Key Observations:
- Fluorine Substitutions : The 2,3,4-trifluorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to analogs with fewer fluorine atoms .
- Carboxamide vs. Sulfonamide : GDC-2394 employs a sulfonamide linker, contributing to its high NLRP3 potency (IC₅₀ = 0.6 nM), whereas carboxamide-linked analogs (e.g., PDE4 inhibitors) show moderate activity .
- Ring Modifications : The hexahydro-s-indacenyl group in GDC-2394 introduces conformational rigidity, likely improving target binding compared to simpler aryl groups in other analogs .
Physicochemical and Pharmacokinetic Properties
- Solubility : Carboxamide-linked pyrazolo-oxazines generally show moderate aqueous solubility (10–50 µM range), whereas sulfonamide derivatives like GDC-2394 may require formulation optimization due to lower solubility .
Target Implications
For example:
Q & A
How can researchers confirm the structural integrity of N-(2,3,4-trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide?
Methodological Answer:
Structural confirmation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Assign peaks for aromatic protons (2,3,4-trifluorophenyl group) and pyrazolo-oxazine ring protons. Compare chemical shifts with similar fluorinated pyrazoloheterocycles .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography: Resolve ambiguities in regiochemistry or stereochemistry, especially for the pyrazolo-oxazine core .
- Computational Validation: Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .
What synthetic strategies are effective for optimizing the yield of this compound?
Basic Research Focus:
- Stepwise Condensation: Start with pyrazolo-oxazine scaffold synthesis via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl intermediates. Use K₂CO₃ in DMF for carboxamide coupling (similar to triazolo-thiadiazine protocols) .
- Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to improve solubility and reduce side reactions.
- Microwave-Assisted Synthesis: Reduce reaction time and enhance yield by 15–20% compared to conventional heating .
Table 1: Example Reaction Conditions
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Hydrazine + Oxirane | 80 | 6 | 62 |
| 2 | Trifluorophenyl-COOH, EDC/HOBt | RT | 12 | 78 |
How can researchers address contradictory spectral data (e.g., NMR vs. computational predictions)?
Advanced Research Focus:
- Multi-Technique Cross-Validation: Combine experimental NMR with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p) basis set) to identify outliers caused by solvent effects or conformational flexibility .
- Dynamic NMR Analysis: Probe slow-exchange processes (e.g., ring puckering in the oxazine moiety) by variable-temperature NMR .
- Machine Learning (ML) Models: Train ML algorithms on fluorinated heterocycle datasets to predict spectral trends and resolve ambiguities .
What methodologies are recommended for evaluating pharmacokinetic properties?
Basic Research Focus:
- SwissADME Profiling: Calculate logP (lipophilicity), topological polar surface area (TPSA), and solubility. Compare with reference drugs (e.g., celecoxib) to assess drug-likeness .
- In Vitro Permeability: Use Caco-2 cell monolayers to predict intestinal absorption.
Table 2: Example Pharmacokinetic Parameters (SwissADME)
| Parameter | Value | Reference Drug (Celecoxib) |
|---|---|---|
| logP | 2.8 | 3.5 |
| TPSA (Ų) | 85 | 75 |
| GI Absorption | High | High |
How can salt formation improve bioavailability?
Advanced Research Focus:
- Ionizable Group Selection: Target the carboxamide moiety for salt formation with inorganic (e.g., HCl) or organic (e.g., sodium acetate) counterions.
- Solubility Screening: Use high-throughput crystallography to identify salts with enhanced aqueous solubility (>1 mg/mL) .
- Stability Testing: Accelerated degradation studies (40°C/75% RH) to assess salt stability over 4 weeks .
What computational tools are effective for predicting biological activity?
Advanced Research Focus:
- Molecular Docking (AutoDock Vina): Screen against COX-2 or kinase targets using the pyrazolo-oxazine core as a pharmacophore. Validate with binding free energy calculations (MM-PBSA) .
- Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations: Study fluorophenyl group interactions with hydrophobic enzyme pockets .
- AI-Driven Reaction Path Search: Apply ICReDD’s quantum chemical workflows to predict metabolic pathways or degradation products .
How to mitigate poor aqueous solubility during formulation?
Basic Research Focus:
- Lipophilicity Adjustment: Introduce polar substituents (e.g., hydroxyl groups) while maintaining logP < 3 .
- Nanoparticle Encapsulation: Use PEGylated liposomes to enhance solubility by 5–10×. Characterize with dynamic light scattering (DLS) .
What experimental precautions are critical for handling this compound?
Basic Research Focus:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and FFP3 masks to avoid dermal/ocular exposure .
- Waste Management: Neutralize acidic byproducts before disposal. Store hazardous waste in sealed containers labeled "fluorinated organics" .
How does fluorine substitution impact metabolic stability?
Advanced Research Focus:
- Cytochrome P450 Inhibition Assays: Compare metabolic rates of trifluorophenyl vs. non-fluorinated analogs using human liver microsomes. Fluorine reduces oxidative metabolism by 30–40% .
- Isotope-Labeled Studies: Use ¹⁹F NMR to track metabolite formation in vitro .
How to design a stability-indicating HPLC method for this compound?
Methodological Answer:
- Column Selection: C18 (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% formic acid gradient.
- Forced Degradation: Expose to heat (60°C), UV light, and acidic/alkaline conditions. Monitor degradation peaks at 254 nm .
- Validation Parameters: Include specificity, linearity (R² > 0.999), and precision (%RSD < 2.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
